Ethyl 3-pyrrolidin-1-ylpentanoate

Description

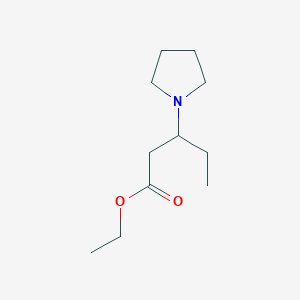

Ethyl 3-pyrrolidin-1-ylpentanoate is an ester derivative featuring a pentanoate backbone substituted with a pyrrolidine ring at the third carbon position. Its molecular structure combines a five-membered pyrrolidine ring (a saturated heterocyclic amine) with an ethyl ester group, conferring distinct physicochemical properties.

Properties

Molecular Formula |

C11H21NO2 |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

ethyl 3-pyrrolidin-1-ylpentanoate |

InChI |

InChI=1S/C11H21NO2/c1-3-10(9-11(13)14-4-2)12-7-5-6-8-12/h10H,3-9H2,1-2H3 |

InChI Key |

FBLQZOODAFLICQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(=O)OCC)N1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-pyrrolidin-1-ylpentanoate typically involves the esterification of 3-pyrrolidin-1-ylpentanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation and recrystallization to obtain the desired ester.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 3-pyrrolidin-1-ylpentanoic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed:

Hydrolysis: 3-pyrrolidin-1-ylpentanoic acid and ethanol.

Reduction: 3-pyrrolidin-1-ylpentanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-pyrrolidin-1-ylpentanoate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, particularly those targeting the central nervous system.

Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

Pharmacology: Research into its potential as a prodrug or active pharmaceutical ingredient is ongoing.

Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-pyrrolidin-1-ylpentanoate is primarily determined by its interaction with biological targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The ester group may undergo hydrolysis in vivo, releasing the active 3-pyrrolidin-1-ylpentanoic acid, which can interact with specific receptors or enzymes.

Comparison with Similar Compounds

Ethyl 3-(Piperidin-1-yl)pentanoate

Structural Differences : Replaces the pyrrolidine ring with a six-membered piperidine ring.

Impact on Properties :

- Basicity : Piperidine (pKa ~11.3) is more basic than pyrrolidine (pKa ~11.0), affecting protonation states and receptor interactions.

- Biological Activity : Piperidine analogs may exhibit altered binding affinities due to differences in ring size and electronic properties .

Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate

Structural Differences: Features a methyl group at the second carbon and a shorter propanoate chain. Impact on Properties:

- Chain Length: The shorter chain limits hydrophobic interactions and may decrease membrane permeability compared to the pentanoate analog .

Ethyl 3-Phenyl-3-(pyrrolidin-1-yl)propanoate

Structural Differences: Incorporates a phenyl group at the third carbon and a propanoate backbone. Impact on Properties:

- Electronic Effects : Conjugation between the phenyl and pyrrolidine groups may stabilize charge distribution, influencing binding to aromatic-rich biological targets .

Ethyl 6-Oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate

Structural Differences: Includes a hexanoate chain and a phenyl-pyrrolidine substituent. Impact on Properties:

- Solubility: Extended chains may reduce aqueous solubility compared to pentanoate derivatives .

Key Research Findings

- Pyrrolidine vs. Piperidine : Pyrrolidine-containing compounds generally exhibit faster metabolic clearance due to lower basicity, making them preferable for short-acting therapeutic agents .

- Chain Length Effects: Pentanoate derivatives strike a balance between solubility and bioavailability, whereas hexanoate analogs may face solubility challenges in aqueous environments .

- Substituent Positioning : Methyl or phenyl groups at specific positions can drastically alter steric and electronic profiles, influencing both synthetic accessibility and biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.